![molecular formula C20H23ClN4O5 B019134 3-O-ethyl 5-O-methyl 2-(2-azidoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 88150-46-3](/img/structure/B19134.png)
3-O-ethyl 5-O-methyl 2-(2-azidoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related dihydropyridine derivatives typically involves the Hantzsch reaction or variations thereof, combining different esters and aldehydes under controlled conditions to yield the desired 1,4-dihydropyridine framework. For example, Liu and Feng (2005) detailed the synthesis of a compound with a similar dihydropyridine core, emphasizing the importance of precise reactant selection and reaction conditions in achieving the target structure (Liu & Feng, 2005).
Molecular Structure Analysis
X-ray diffraction studies are pivotal in understanding the molecular geometry of dihydropyridines. For instance, the analysis by Hu Yang (2009) reveals how crystallography can elucidate the arrangement of atoms within the molecule, showing non-planar conformations and specific bond angles that influence the compound's reactivity and properties (Yang, 2009).
Chemical Reactions and Properties
The chemical behavior of dihydropyridines often involves reactions at the nitrogen atom of the pyridine ring or modifications to the ester groups. The work by Anusevičius et al. (2014) showcases various chemical transformations of a related structure, demonstrating the versatility of the dihydropyridine scaffold in synthetic chemistry and the formation of new bonds under specific conditions (Anusevičius et al., 2014).
Physical Properties Analysis
Dihydropyridines' physical properties, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. Studies similar to that of Rajnikant et al. (2011) provide insights into how different substituents on the dihydropyridine ring affect these properties, through detailed characterization of newly synthesized compounds (Rajnikant et al., 2011).
Chemical Properties Analysis
The reactivity and stability of dihydropyridines, including their oxidation potential and susceptibility to nucleophilic attacks, are key aspects of their chemical properties. The synthesis and characterization work by Kumar and Mashelker (2006) highlight the importance of functional group modification in altering the chemical behavior of dihydropyridine derivatives, potentially leading to compounds with varied reactivity and applications (Kumar & Mashelker, 2006).
properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-azidoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O5/c1-4-30-20(27)18-15(11-29-10-9-23-25-22)24-12(2)16(19(26)28-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,24H,4,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRUHLWSVNVRGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389103 | |
Record name | 3-Ethyl 5-methyl 2-[(2-azidoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-ethyl 5-O-methyl 2-(2-azidoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
CAS RN |
88150-46-3 | |
Record name | 3-Ethyl 5-methyl 2-[(2-azidoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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